molecular formula C20H23N3O5S B2499781 N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 927050-62-2

N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2499781
CAS No.: 927050-62-2
M. Wt: 417.48
InChI Key: PTFBDSROAWIWGB-UHFFFAOYSA-N
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Description

The compound N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-hydroxy-3-methoxyphenyl substituent at the 5-position of the pyrazoline ring, a propionyl group at the 1-position, and a methanesulfonamide moiety attached to the phenyl ring at the 3-position. The hydroxyl and methoxy groups on the phenyl ring suggest hydrogen-bonding and electronic modulation capabilities, which may enhance interactions with biological targets .

Properties

IUPAC Name

N-[3-[3-(2-hydroxy-3-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-4-19(24)23-17(15-9-6-10-18(28-2)20(15)25)12-16(21-23)13-7-5-8-14(11-13)22-29(3,26)27/h5-11,17,22,25H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBDSROAWIWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound features a pyrazole core substituted with various functional groups that enhance its biological activity. The characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have shown IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines such as MCF-7 . This suggests that the presence of hydroxyl and methoxy groups contributes to enhanced biological activity.

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT 1163.7
Compound CHEK 2935.3

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity. For example, related derivatives have demonstrated significant inhibition against Gram-positive strains like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . This dual activity highlights the potential of this class of compounds in both cancer therapy and infectious disease management.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Compounds in this category may induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of hydroxyl groups enhances antioxidant activity, which may protect normal cells from oxidative stress while targeting malignant cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on MCF-7 Cells : A study found that a derivative with a similar structure significantly reduced cell viability at concentrations as low as 1.2 µM through apoptosis induction.
  • Antibacterial Efficacy : Another study showcased the antibacterial properties against E. faecalis, emphasizing the potential for developing new antibiotic agents from this chemical scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and three analogs derived from the provided evidence:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Implications
Target Compound : N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Not provided ~C₂₀H₂₁N₃O₅S* ~431.46* 2-hydroxy-3-methoxyphenyl, propionyl, methanesulfonamide Enhanced hydrogen bonding (hydroxyl group); moderate lipophilicity due to methoxy group.
Analog 1 : N-(3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 852141-74-3 C₂₀H₂₃N₃O₄S 401.5 2-methoxyphenyl, propionyl, methanesulfonamide Reduced hydrogen bonding (no hydroxyl); increased lipophilicity.
Analog 2 : N-{3-[1-(methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 838813-71-1 C₁₉H₂₀N₄O₆S* ~456.45* 3-nitrophenyl, methoxyacetyl, methanesulfonamide Electron-withdrawing nitro group may enhance reactivity or alter target binding.
Analog 3 : N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 852141-62-9 C₁₉H₂₄N₄O₄S₂ 436.55 4-(dimethylamino)phenyl, methylsulfonyl, methanesulfonamide Electron-donating dimethylamino group improves solubility; sulfonyl enhances stability.

Structural and Functional Analysis

Substituent Effects on Bioactivity: The target compound’s 2-hydroxy-3-methoxyphenyl group provides dual functionality: the hydroxyl group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), while the methoxy group contributes to moderate lipophilicity. Analog 2’s 3-nitrophenyl group introduces strong electron-withdrawing effects, which may stabilize charge interactions in active sites or alter metabolic stability compared to the target compound . Analog 3’s 4-(dimethylamino)phenyl group enhances water solubility due to the polar dimethylamino moiety, which could improve pharmacokinetic profiles but reduce membrane permeability .

Analog 3’s methylsulfonyl group (vs. propionyl in the target) introduces a stronger electron-withdrawing effect, possibly enhancing metabolic stability but reducing enzymatic recognition .

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